Ethyl trans-Cinnamate-[d5]
Description
The Role of Deuterated Compounds as Probes in Mechanistic and Analytical Studies
Deuterated compounds, those in which hydrogen atoms are replaced by deuterium (B1214612), are particularly valuable in scientific research. scielo.org.mx The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a phenomenon known as the kinetic isotope effect (KIE). scielo.org.mxresearchgate.net This effect, a change in the rate of a chemical reaction upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. scielo.org.mxnih.gov
In analytical studies, deuterated compounds are widely used as internal standards for mass spectrometry. scielo.org.mx Their increased mass allows for clear differentiation from their non-deuterated counterparts, leading to more accurate and reliable quantification in complex biological samples. This is particularly important in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of drugs. Furthermore, the use of deuterated solvents in Nuclear Magnetic Resonance (NMR) spectroscopy simplifies spectra and aids in the structural elucidation of molecules. synmr.in
Overview of Current Research Trajectories Involving Ethyl trans-Cinnamate-[d5]
Ethyl trans-Cinnamate-[d5] is utilized in several key research areas due to its properties as a stable isotope-labeled compound. Current research indicates its application in the synthesis of complex molecules and as a tracer in metabolic studies.
One notable application is in the preparation of polymer-encapsulated osmium, which serves as a catalyst for the dihydroxylation of alkenes. pharmaffiliates.com This process is a fundamental reaction in organic synthesis. Additionally, Ethyl trans-Cinnamate-[d5] is used in the synthesis of intermediates for camptothecin, an anticancer drug. pharmaffiliates.com It also plays a role in the development of substrate-specific ERK1/2 inhibitors, which are investigated for their potential to induce apoptosis and inhibit cell proliferation in cancer research. pharmaffiliates.com
In the field of metabolic research, cinnamates and their derivatives are studied for their roles in plant physiology and development. researchgate.net Stable-isotope dilution methods using labeled precursors, similar to Ethyl trans-Cinnamate-[d5], have been employed to analyze the cinnamate (B1238496)/monolignol pathway in plants. nih.gov Specifically, deuterated versions of cinnamic acid have been used as internal standards in the profiling of phytohormones in plant tissues, demonstrating the utility of such labeled compounds in understanding plant metabolism. nih.gov
Interactive Data Table: Properties of Ethyl trans-Cinnamate-[d5]
| Property | Value | Reference |
| Chemical Name | Ethyl trans-Cinnamate-d5 | pharmaffiliates.comclearsynth.com |
| Synonym | 2-Propenoic acid, 3-(phenyl-d5)-, ethyl ester | pharmaffiliates.com |
| CAS Number | 856765-68-9 | pharmaffiliates.comscbt.com |
| Molecular Formula | C₁₁H₇D₅O₂ | pharmaffiliates.com |
| Molecular Weight | 181.24 g/mol | pharmaffiliates.comscbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-2,3-dideuterio-3-(2,3,4-trideuteriophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+/i3D,4D,6D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBGUQPQBELIU-YSVLDWRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C=C1)/C(=C(\[2H])/C(=O)OCC)/[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Deuterated Ethyl Trans Cinnamate
Stereoselective Synthetic Pathways for Phenyl-Deuterated Analogs
The formation of the trans-double bond in Ethyl trans-Cinnamate-[d5] with high stereoselectivity is a key challenge. The Horner-Wadsworth-Emmons and Wittig reactions are powerful tools for olefination and can be adapted for the synthesis of deuterated compounds.
Horner-Wadsworth-Emmons Reaction Based Syntheses from Deuterated Benzaldehyde
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of α,β-unsaturated esters, typically favoring the formation of the (E)-alkene. researchgate.net This stereoselectivity makes it an ideal choice for the synthesis of Ethyl trans-Cinnamate-[d5]. The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde.
A specific synthesis of d5-trans-ethyl-cinnamate has been reported utilizing the HWE reaction. oup.com In this procedure, triethyl phosphonoacetate is deprotonated with a strong base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF) to generate the phosphonate carbanion. This nucleophilic carbanion is then reacted with benzaldehyde-[d5]. The reaction proceeds through a series of intermediates to yield the desired Ethyl trans-Cinnamate-[d5] with high stereoselectivity for the trans isomer. researchgate.netoup.com
The reaction can be summarized as follows:
Deprotonation: Triethyl phosphonoacetate is treated with NaH in THF to form the reactive phosphonate carbanion. oup.com
Nucleophilic Addition: The carbanion adds to the carbonyl group of benzaldehyde-[d5]. oup.com
Elimination: The resulting intermediate undergoes elimination to form the carbon-carbon double bond and a water-soluble phosphate byproduct, driving the reaction to completion. researchgate.net
This method is advantageous due to its high yield and the excellent stereocontrol that favors the trans isomer, which is often the thermodynamically more stable product. researchgate.net
Table 1: Horner-Wadsworth-Emmons Reaction for Ethyl trans-Cinnamate-[d5] Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Key Feature |
|---|---|---|---|---|---|
| Triethyl phosphonoacetate | Benzaldehyde-[d5] | NaH | THF | Ethyl trans-Cinnamate-[d5] | High (E)-stereoselectivity |
Advanced Wittig Reaction Modifications for Deuterated Olefin Formation
The Wittig reaction, which utilizes a phosphonium ylide to convert an aldehyde or ketone to an alkene, is another cornerstone of olefin synthesis. nih.gov While the classical Wittig reaction with unstabilized ylides often favors the (Z)-alkene, modifications have been developed to control the stereochemical outcome. For the synthesis of Ethyl trans-Cinnamate-[d5], where the trans isomer is desired, stabilized ylides are typically employed. dntb.gov.ua
The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, in the reaction with benzaldehyde-[d5] generally leads to the preferential formation of the (E)-isomer, Ethyl trans-Cinnamate-[d5]. nih.govresearchgate.net The increased stability of the ylide allows for equilibration of the diastereomeric betaine intermediates, leading to the thermodynamically favored trans-alkene. nih.gov
Advanced modifications of the Wittig reaction can further enhance the stereoselectivity. The Schlosser modification, for instance, involves the use of a second equivalent of an organolithium base to deprotonate the betaine intermediate, forming a β-oxido ylide. Subsequent protonation and elimination steps can be controlled to favor the (E)-alkene. harvard.edu While not specifically documented for Ethyl trans-Cinnamate-[d5], this and other modified Wittig protocols represent powerful strategies for achieving high stereoselectivity in the synthesis of deuterated olefins. iaea.org
Regioselective Deuterium (B1214612) Incorporation Strategies
Beyond the use of pre-deuterated starting materials, deuterium can be introduced into the molecule at various stages of the synthesis through regioselective reactions.
Deuteration via Reduction of Precursors with Deuterated Reagents (e.g., LiAlD4)
Lithium aluminum deuteride (LiAlD4) is a powerful deuterating agent capable of reducing various functional groups. A plausible synthetic route to Ethyl trans-Cinnamate-[d5] involves the reduction of a suitable deuterated precursor. For instance, deuterated cinnamic acid or its corresponding acid chloride could be reduced with LiAlD4 to yield deuterated cinnamyl alcohol. embibe.com It is important to note that while LiAlH4 typically does not reduce isolated carbon-carbon double bonds, the double bond in α,β-unsaturated systems like cinnamic acid can sometimes be reduced, especially with prolonged reaction times or excess reagent. ic.ac.ukquora.com
Following the reduction to deuterated cinnamyl alcohol, a subsequent esterification reaction would be required to obtain the final product. This can be achieved through various methods, such as the Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). cmu.ac.thnih.gov
A general scheme for this approach would be:
Preparation of Deuterated Cinnamic Acid: Synthesized from benzaldehyde-[d5] via methods like the Perkin or Knoevenagel condensation.
Reduction with LiAlD4: The deuterated cinnamic acid is reduced to deuterated cinnamyl alcohol.
Esterification: The deuterated cinnamyl alcohol is then esterified with an appropriate reagent to yield Ethyl trans-Cinnamate-[d5]. nih.gov
Catalytic Deuteration Utilizing Deuterium Oxide (D2O) and Heterogeneous Catalysts (e.g., Pd/C)
Catalytic hydrogen-deuterium exchange is a valuable technique for introducing deuterium into a molecule. Deuterium oxide (D2O) serves as an inexpensive and readily available deuterium source. nih.gov Heterogeneous catalysts, such as palladium on carbon (Pd/C), are often employed to facilitate this exchange. nih.gov
While direct catalytic deuteration of the phenyl group in ethyl cinnamate (B1238496) is challenging, this method can be applied to precursors. For example, a suitable precursor with a more activated aromatic ring could undergo H-D exchange with D2O in the presence of a catalyst like Pd/C. nih.gov The reaction conditions, such as temperature and pressure, would need to be carefully optimized to achieve high levels of deuteration without reducing the double bond. researchgate.net
Alternatively, some palladium-catalyzed methods have been developed for the deuteration of aryl halides with D2O, which could be a potential route if starting from a halogenated cinnamate precursor. researchgate.net
Preparation and Purification of Isomeric Deuterated Cinnamic Acid Derivatives
The synthesis of deuterated ethyl cinnamate often involves the preparation and purification of the corresponding deuterated cinnamic acid as an intermediate. The separation of cis and trans isomers is a crucial step in obtaining the desired stereochemically pure product.
The trans isomer of deuterated cinnamic acid is typically the major product in many synthetic routes due to its greater thermodynamic stability. However, the cis isomer can also be formed. The conversion between these isomers can often be achieved photochemically. For example, irradiation of a solution of d5-trans-cinnamic acid with UV light can lead to the formation of the cis isomer. oup.combiorxiv.org Conversely, the cis isomer can be converted to the trans isomer, for instance, by treatment with a catalytic amount of iodine. google.com
Purification of the deuterated cinnamic acid isomers can be accomplished using various chromatographic techniques. Column chromatography over silica gel or reversed-phase materials is a common method for separating the isomers. oup.comsapub.orgjapsonline.com For higher purity, High-Performance Liquid Chromatography (HPLC) is often employed. oup.com The purity of the isolated isomers can be verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). oup.combiorxiv.org
Table 2: Purification and Isomerization of Deuterated Cinnamic Acid Derivatives
| Process | Method | Reagents/Conditions | Outcome |
|---|---|---|---|
| Purification | Column Chromatography | Silica gel, Hexane/Ethyl Acetate | Separation of cis/trans isomers |
| Purification | HPLC | Reversed-phase column | High purity isomer separation |
| Isomerization | Photoisomerization | UV light (254 nm) | trans to cis conversion |
| Isomerization | Catalytic Isomerization | Iodine | cis to trans conversion |
Chemical Synthesis of d5-trans-Cinnamic Acid via Ester Hydrolysis
The synthesis of d5-trans-Cinnamic Acid can be achieved through the hydrolysis of its corresponding ethyl ester, Ethyl trans-Cinnamate-[d5]. This process involves the cleavage of the ester bond to yield the carboxylic acid and ethanol (B145695). The hydrolysis is typically carried out under alkaline conditions. google.com
In a specific method for preparing deuterated trans-cinnamic acid, the ethyl group is removed from the deuterated ethyl ester precursor through a simple hydrolysis reaction. oup.com This reaction is generally performed using a base such as sodium hydroxide (NaOH) in an alcohol solvent like ethanol (EtOH). google.comoup.com The reaction proceeds at room temperature, providing a straightforward method for obtaining the desired deuterated acid. oup.com The free d5-trans-cinnamic acid can then be isolated from the reaction mixture, commonly by acidification. google.com
| Parameter | Condition | Source |
|---|---|---|
| Reagents | 5 M Sodium Hydroxide (NaOH) | oup.com |
| Solvent | Ethanol (EtOH) | oup.com |
| Temperature | Room Temperature | oup.com |
| Yield | 79% | oup.com |
Photo-induced Isomerization of d5-trans-Cinnamic Acid to d5-cis-Cinnamic Acid
The conversion of d5-trans-Cinnamic Acid to its cis-isomer, d5-cis-Cinnamic Acid, can be induced by ultraviolet (UV) radiation. oup.com This photo-isomerization process is a common method for converting the more stable trans isomer into the cis form. biorxiv.org It is understood that a portion of the trans isomer converts to the cis isomer in a manner dependent on UV radiation. biorxiv.org The energy from the light excites the C-C pi electrons into antibonding orbitals, which permits the rotation of the pi bonds, leading to isomerization. researchgate.net
For the deuterated compound, a solution of d5-trans-Cinnamic Acid in methanol (MeOH) is irradiated with UV light at a specific wavelength. oup.com Following irradiation, the resulting d5-cis-Cinnamic Acid can be purified using techniques such as high-performance liquid chromatography (HPLC). oup.com The purity of the final isomer is often confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. oup.com
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | d5-trans-Cinnamic Acid | oup.com |
| Solvent | Methanol (MeOH) | oup.com |
| Radiation Source | UV Light (254 nm) | oup.com |
| Duration | Overnight | oup.com |
| Purification Method | High-Performance Liquid Chromatography (HPLC) | oup.com |
Advanced Spectroscopic and Chromatographic Characterization of Ethyl Trans Cinnamate D5
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including isotopically labeled compounds like Ethyl trans-Cinnamate-[d5].
Application of 1H NMR for Stereochemical Assignment and Coupling Constant Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) is instrumental in verifying the stereochemistry of the alkene portion of Ethyl trans-Cinnamate-[d5]. The coupling constant (J) between the two vinylic protons (Hα and Hβ) is indicative of their relative spatial orientation. For trans isomers, the J-value is typically large, around 16.0 Hz, confirming the trans geometry of the double bond. researchgate.net In the ¹H NMR spectrum of the non-deuterated analogue, these protons appear as distinct doublets. chegg.comchemicalbook.com For Ethyl trans-Cinnamate-[d5], the aromatic region of the spectrum is significantly simplified due to the replacement of protons with deuterium (B1214612), leaving the signals for the ethyl group and the vinylic protons as the most prominent features.
Table 1: Illustrative ¹H NMR Data for Ethyl trans-Cinnamate
| Proton Assignment | Chemical Shift (ppm) (approx.) | Multiplicity | Coupling Constant (J) (Hz) (approx.) |
| Ethyl-CH₃ | 1.32 | Triplet | 7.1 |
| Ethyl-CH₂ | 4.24 | Quartet | 7.1 |
| Vinylic-Hα | 6.43 | Doublet | 16.0 |
| Vinylic-Hβ | 7.67 | Doublet | 16.0 |
Note: Data is based on the non-deuterated compound and serves as a reference. The spectrum of the [d5] isotopologue would lack the aromatic proton signals.
Quantitative Purity Determination of Deuterated Esters and Acids
Quantitative NMR (qNMR) is a powerful method for determining the purity of substances, including deuterated compounds, with high accuracy and precision. fujifilm.comacs.org The principle of qNMR relies on the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal. fujifilm.com To determine the purity of Ethyl trans-Cinnamate-[d5], a certified internal standard of known purity is added to a precisely weighed sample of the deuterated ester. bipm.orgnih.gov By comparing the integral of a specific proton signal from the analyte with that of the internal standard, the absolute purity of the analyte can be calculated. acs.org This technique is advantageous as it is a primary ratio method, often not requiring a calibration curve for each analyte. nih.gov
Deuterium (2H) NMR and Carbon-13 (13C) NMR in Deuterium-Labeled Molecules
Deuterium (²H) NMR provides a direct way to observe the deuterium nuclei, confirming the positions of isotopic labeling. While not as common as ¹H NMR, it is a valuable tool in the analysis of deuterated molecules. cdnsciencepub.com
Carbon-13 (¹³C) NMR spectroscopy offers detailed information about the carbon framework of Ethyl trans-Cinnamate-[d5]. In ¹³C NMR spectra of deuterated compounds, the signals for carbons directly bonded to deuterium are often broadened or split due to C-D coupling. cdnsciencepub.com Furthermore, deuterium substitution can cause small shifts in the resonance of the attached carbon (alpha-isotope shift) and adjacent carbons (beta-isotope shift). cdnsciencepub.comutoronto.ca Two-dimensional NMR techniques, such as ¹H-¹³C correlation spectroscopy (HSQC or HMQC), can be particularly useful. cdnsciencepub.com These experiments can be performed with ²H decoupling to simplify the spectra and confirm the sites of deuteration by observing the absence of expected correlations. cdnsciencepub.comcdnsciencepub.com
Mass Spectrometry (MS) Techniques in Isotopic Analysis
Mass spectrometry is a crucial technique for confirming the molecular weight and isotopic composition of labeled compounds.
High-Resolution Mass Spectrometry (HRMS) for Confirmation of Deuterium Content and Isotopic Purity
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. umb.educhemrxiv.org For Ethyl trans-Cinnamate-[d5], HRMS is used to confirm the incorporation of five deuterium atoms by comparing the measured mass to the calculated theoretical mass. nih.gov The high resolving power of HRMS can distinguish between the different isotopologues (molecules with varying numbers of deuterium atoms), enabling the assessment of isotopic purity. nih.govnih.gov This is essential for ensuring the quality of the labeled compound for its intended applications.
Table 2: Theoretical Mass Data for Ethyl trans-Cinnamate and Its [d5] Isotopologue
| Compound | Molecular Formula | Exact Mass (Monoisotopic) |
| Ethyl trans-Cinnamate | C₁₁H₁₂O₂ | 176.08373 |
| Ethyl trans-Cinnamate-[d5] | C₁₁H₇D₅O₂ | 181.11511 |
Liquid Chromatography-Quadrupole/Time-of-Flight Tandem Mass Spectrometry (LC-Q/TOF-MS/MS) for Trace Analysis
Liquid Chromatography-Quadrupole/Time-of-Flight Tandem Mass Spectrometry (LC-Q/TOF-MS/MS) combines the separation capabilities of liquid chromatography with the high sensitivity and mass accuracy of a Q/TOF mass spectrometer. science.govuoa.gr This technique is particularly valuable for the trace analysis of Ethyl trans-Cinnamate-[d5] in complex matrices. researchgate.net The initial chromatographic separation reduces matrix effects, and the Q/TOF analyzer provides both precursor ion selection and high-resolution fragment ion analysis (MS/MS). sciex.com This allows for highly specific and sensitive detection and quantification, which is critical in applications such as pharmacokinetic studies where concentrations can be very low. researchgate.netalfa-chemistry.com
Vibrational Spectroscopy (Infrared, IR)
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying functional groups and probing the molecular environment of a compound. The IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For Ethyl trans-Cinnamate-[d5], the substitution of five hydrogen atoms with deuterium in the phenyl group is expected to cause shifts in the vibrational frequencies of the aromatic ring, though the principal functional group absorptions remain key identifiers.
Characteristic IR absorption bands for the parent compound, ethyl trans-cinnamate, offer a baseline for understanding the spectrum of its deuterated analogue. Key peaks include those for the C=O stretch of the ester group, the C=C stretch of the alkene, and various C-H and C-O stretches.
Investigation of Hydrogen Bonding and Intermolecular Interactions
While Ethyl trans-Cinnamate-[d5] itself does not have strong hydrogen bond donors, it can act as a hydrogen bond acceptor at its ester carbonyl oxygen. Intermolecular interactions, including hydrogen bonding with protic solvents or other molecules, can be investigated by observing shifts in the vibrational frequencies of the involved functional groups.
A study on a related molecule, trans-cinnamic acid, demonstrates the significant impact of hydrogen bonding on vibrational spectra. In the solid state, trans-cinnamic acid forms dimers through hydrogen bonds between the carboxylic acid groups. This interaction leads to noticeable shifts in the C=O and O-H stretching frequencies compared to the monomeric form. researchgate.netua.pt For instance, the C=O stretching vibration in trans-cinnamic acid is observed at 1683 cm⁻¹, indicating the influence of hydrogen bonding. researchgate.net
Although Ethyl trans-Cinnamate-[d5] does not form such strong dimeric structures, interactions with its environment can be similarly studied. For example, when dissolved in a hydrogen-bonding solvent, the C=O stretching frequency would be expected to shift to a lower wavenumber (a red shift) compared to its frequency in a non-polar solvent. This is due to the weakening of the C=O bond as the oxygen atom accepts a hydrogen bond.
Table 1: Representative IR Peak Shifts in Cinnamic Acid Derivatives Due to Hydrogen Bonding
| Functional Group | Interaction | Typical Wavenumber (cm⁻¹) | Direction of Shift |
| Carbonyl (C=O) | Hydrogen Bond Acceptor | 1680 - 1750 | Red Shift (to lower cm⁻¹) |
| Hydroxyl (O-H) | Hydrogen Bond Donor | 2500 - 3300 (broad) | Red Shift & Broadening |
Note: This table is illustrative of general trends observed in related cinnamic acid compounds, as specific data for Ethyl trans-Cinnamate-[d5] is not available.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Cinnamate (B1238496) esters, including Ethyl trans-Cinnamate-[d5], are characterized by a conjugated system comprising the phenyl group, the alkene double bond, and the carbonyl group. This extended π-system is responsible for the strong absorption of ultraviolet radiation.
Monitoring Photoisomerization Dynamics and Electronic Transitions
Cinnamate esters are known to undergo trans-cis photoisomerization upon exposure to UV radiation. nih.gov This process is central to their function as UV filters in applications like sunscreens. The trans isomer is generally more thermodynamically stable and has a higher extinction coefficient at its absorption maximum (λmax) than the cis isomer.
UV-Visible spectroscopy is the primary technique used to monitor these photoisomerization dynamics. Upon irradiation with UV light, the absorbance of the trans isomer decreases while the absorbance of the cis isomer, typically at a slightly different wavelength, may increase until a photostationary state (an equilibrium mixture of the two isomers) is reached.
The electronic transitions in these molecules are typically π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. Benchmark studies on various cinnamate derivatives using Time-Dependent Density Functional Theory (TD-DFT) have shown that the main electronic transition, corresponding to the primary UV absorption band, is largely due to electron delocalization across the aromatic ring and the ester group. researchgate.net For a series of cinnamates, the maximum absorption wavelength (λmax) is typically observed around 310 nm. researchgate.net The energy for this main electronic transition is calculated to be approximately 3.95 eV. researchgate.net
The process of photoisomerization is an ultrafast event that occurs on the femtosecond to picosecond timescale. whiterose.ac.uk Following the initial absorption of a UV photon, the molecule undergoes rapid relaxation on the excited state potential energy surface, leading to either the regeneration of the trans isomer or the formation of the cis isomer, often mediated by a conical intersection between the excited and ground electronic states. nih.gov This efficient, non-radiative decay pathway is what imparts photostability to these molecules. nih.govwhiterose.ac.uk
Table 2: Electronic Transition Data for Cinnamate Derivatives
| Compound Class | Transition Type | Typical λmax (nm) | Key Molecular Orbitals Involved |
| Cinnamate Esters | π → π* | ~310 | HOMO-1 to LUMO |
Note: The data presented is based on studies of non-deuterated cinnamate derivatives. The deuteration in Ethyl trans-Cinnamate-[d5] is not expected to significantly alter the electronic transitions, as they are primarily governed by the π-electron system.
Applications in Mechanistic and Biochemical Research
Investigation of Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Reaction Mechanisms
The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). wikipedia.orglibretexts.org This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. libretexts.org By comparing the reaction rates of a parent compound (with C-H bonds) and its deuterated isotopologue like Ethyl trans-Cinnamate-[d5], researchers can gain profound insights into the rate-determining step of a reaction mechanism. princeton.edu
In the case of Ethyl trans-Cinnamate-[d5], the deuterium atoms are located on the aromatic phenyl ring, not directly at the site of most common reactions involving the ethyl ester or the alkene moiety. Therefore, any observed KIE would typically be a secondary kinetic isotope effect (SKIE). wikipedia.org SKIEs occur when the isotopically substituted bond is not broken in the rate-determining step but is located at or near a position that undergoes a change in hybridization or steric environment. princeton.edu For example, in reactions where the phenyl ring's electronic or steric properties influence the transition state, comparing the reaction kinetics of Ethyl trans-cinnamate with Ethyl trans-Cinnamate-[d5] can reveal subtle details about the transition state's structure.
Table 1: Types of Deuterium Kinetic Isotope Effects (KIEs)
| KIE Type | Description | Typical kH/kD Value | Implication for Ethyl trans-Cinnamate-[d5] |
| Primary KIE | The C-H/C-D bond is broken in the rate-determining step of the reaction. | > 2 | Unlikely, as deuterium is on the stable phenyl ring. |
| Secondary KIE | The C-H/C-D bond is not broken but is located at a position that undergoes a change in hybridization or steric environment during the reaction. | 0.7 - 1.5 | Most probable type of KIE observed in reactions involving the ester or alkene group. |
| Inverse KIE | The deuterated compound reacts faster than the non-deuterated compound. | < 1 | Can occur in secondary KIEs, often indicating a change from sp2 to sp3 hybridization at an adjacent carbon. |
Studies on the Isomerization Pathways of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are crucial metabolites in the phenylpropanoid pathway in plants, serving as precursors to lignin, flavonoids, and other important molecules. biorxiv.org The trans isomer is generally more stable and abundant, but the cis isomer also plays significant biological roles. oup.com Understanding the conversion between these isomers is key to deciphering plant metabolic regulation.
Stable-isotope labeled compounds, such as deuterated cinnamic acid, are powerful tools for tracing these isomerization pathways in vivo. biorxiv.org Researchers have used deuterated trans-cinnamic acid to monitor its conversion to the cis isomer in plant models like Arabidopsis thaliana. biorxiv.orgresearchgate.net By supplying the labeled compound and analyzing plant extracts over time using mass spectrometry, they can distinguish the exogenously supplied and metabolized cinnamate (B1238496) from the endogenous pool. These studies have demonstrated that both UV-dependent and UV-independent pathways for isomerization exist in plants. biorxiv.orgbiorxiv.org Similarly, Ethyl trans-Cinnamate-[d5] can be used to investigate the metabolism and isomerization of cinnamate esters within plant tissues, providing a clear and unambiguous way to trace the fate of the molecule.
The double bond in cinnamate derivatives allows for trans-cis isomerization upon exposure to ultraviolet (UV) light. biorxiv.org This photochemical property is fundamental to their function as UV-protecting agents. rsc.org The study of these isomerization kinetics helps in understanding the efficiency of energy dissipation and the equilibrium established between the two isomers under specific light conditions.
Ethyl trans-Cinnamate-[d5] is an ideal probe for such studies. When a mixture of labeled and unlabeled cinnamates is irradiated, the relative quantities of the four species (trans, cis, trans-[d5], and cis-[d5]) can be accurately monitored over time by techniques like LC-MS or GC-MS. This allows for precise determination of quantum yields and rate constants for both the forward (trans-to-cis) and reverse (cis-to-trans) reactions without interference from other compounds in the matrix. rsc.org Theoretical studies on related compounds like methyl cinnamate have explored the complex pathways involving excited states (e.g., ¹ππ, ¹nπ) and intersystem crossing to triplet states that govern this isomerization. rsc.org Experimental data from studies using Ethyl trans-Cinnamate-[d5] can validate these theoretical models and provide a clearer picture of the photophysical processes.
Role as an Internal Standard in Quantitative Analytical Methodologies
The most widespread application of Ethyl trans-Cinnamate-[d5] is its use as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). cerilliant.comwuxiapptec.com An ideal internal standard co-elutes with the analyte and has nearly identical chemical and physical properties but is mass-distinguishable. wuxiapptec.com
Quantifying endogenous small molecules in complex biological matrices like plasma or plant extracts is challenging due to matrix effects, where other components can suppress or enhance the analyte's signal during ionization in the mass spectrometer. chromatographyonline.comcstti.com A stable isotope-labeled internal standard (SIL-IS) like Ethyl trans-Cinnamate-[d5] is the gold standard for correcting these variations. wuxiapptec.com
Because Ethyl trans-Cinnamate-[d5] has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as its non-deuterated counterpart, any sample-to-sample variability will affect both the analyte and the IS equally. nih.gov By calculating the ratio of the analyte's MS signal to the IS's signal, a highly accurate and precise quantification can be achieved. biorxiv.orgresearchgate.net This approach is fundamental in the development and validation of robust bioanalytical methods for pharmacokinetic studies or for measuring endogenous levels of ethyl cinnamate.
Table 2: Key Validation Parameters Assessed Using an Internal Standard
| Parameter | Description | Role of Ethyl trans-Cinnamate-[d5] |
| Accuracy | The closeness of the measured value to the true value. | Ensures that variations in sample processing and matrix effects are corrected, leading to more accurate results. |
| Precision | The degree of reproducibility among multiple measurements of the same sample. | Normalizes for instrument variability between injections, improving the repeatability and reproducibility of the assay. |
| Matrix Effect | The alteration of ionization efficiency by co-eluting compounds. | Experiences the same matrix effect as the analyte, allowing for effective normalization of the signal. |
| Recovery | The efficiency of the analyte extraction process from the matrix. | Tracks the analyte during extraction, correcting for any losses or variability in the sample preparation steps. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Helps establish a robust LLOQ by providing a stable reference signal even at low analyte concentrations. researchgate.net |
Plant metabolomics involves the comprehensive analysis of all small-molecule metabolites in a plant sample. mdpi.com Phenolic acids, including cinnamic acid and its esters, are a major class of secondary metabolites with diverse functions and are often a focus of these studies. nih.govnih.gov The complexity of plant extracts makes accurate quantification a significant challenge.
In metabolomics workflows, Ethyl trans-Cinnamate-[d5] can be spiked into plant extracts as an internal standard to enable the precise quantification of endogenous ethyl cinnamate. biorxiv.orgsnnu.edu.cn This is crucial for comparing metabolite levels across different plant species, cultivars, or growth conditions. biorxiv.org By providing a reliable anchor for quantification, SIL-ISs improve the quality and comparability of data in large-scale metabolomic studies aimed at understanding plant biochemistry, stress responses, or for breeding crops with enhanced nutritional value. mdpi.comnih.gov
Tracer Studies in Biosynthetic and Metabolic Pathways
The core utility of Ethyl trans-cinnamate-[d5] in biochemical research lies in its function as a stable isotope tracer. The five deuterium atoms on the phenyl ring act as a "heavy" label that can be detected by mass spectrometry. This enables researchers to follow the journey of the cinnamate molecule through intricate metabolic networks.
Tracing Carbon Flow in Plant Phenylpropanoid and Lignin Biosynthesis
The phenylpropanoid pathway is a central metabolic route in plants, responsible for synthesizing a vast array of secondary metabolites, including flavonoids, coumarins, and the structural polymer lignin. frontiersin.org The pathway begins with the amino acid phenylalanine, which is converted to trans-cinnamic acid by the enzyme PHENYLALANINE AMMONIA LYASE (PAL). frontiersin.orgnih.gov This trans-cinnamic acid is a critical intermediate, serving as the precursor for the entire downstream pathway. mdpi.com
By introducing Ethyl trans-cinnamate-[d5] to a plant system, researchers can trace the metabolic fate of the cinnamate core. The ester is first hydrolyzed to trans-cinnamic acid-[d5], which then enters the phenylpropanoid pathway. Using techniques like mass spectrometry, scientists can track the incorporation of the deuterium-labeled phenyl group into subsequent intermediates and final products. nih.gov
Key enzymatic steps in this pathway include:
Cinnamate 4-hydroxylase (C4H): Converts trans-cinnamic acid to p-coumaric acid. frontiersin.orgnih.gov
4-coumarate-CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA. nih.govnih.gov
From p-coumaroyl-CoA, the pathway branches to produce flavonoids or continues towards the synthesis of monolignols—the building blocks of lignin. frontiersin.orgosti.gov Tracking the [d5]-label allows for the elucidation of flux through these different branches, providing insights into how plants regulate the production of these vital compounds in response to developmental or environmental cues. osti.gov Such studies are crucial for understanding the biosynthesis of lignin, a key component of plant cell walls that impacts biomass digestibility for biofuel production. osti.gov
Understanding Metabolic Fate and Transformations in Model Organisms
In model organisms such as yeast, bacteria, or cell cultures, Ethyl trans-cinnamate-[d5] serves as a powerful probe to understand metabolic processing. Upon administration, the compound is expected to be hydrolyzed by cellular esterases into trans-cinnamic acid-[d5] and ethanol (B145695). The deuterated cinnamic acid can then be metabolized through various pathways.
Researchers can monitor the appearance of deuterated metabolites over time, revealing how the organism modifies and breaks down the cinnamate structure. This can include hydroxylation, methylation, or conjugation reactions. For instance, studies on the mechanism of action of related cinnamate compounds in fungi have shown that they can interfere with the synthesis of ergosterol, a crucial component of the fungal cell membrane. nih.gov Using a deuterated tracer like Ethyl trans-cinnamate-[d5] could help to precisely identify the molecular targets and transformation products involved in such inhibitory processes.
Utilization in Advanced Catalysis Research
Ethyl trans-cinnamate-[d5] is not only a tool for biological studies but also finds application in the field of catalysis. Its isotopic label can be used to investigate reaction mechanisms, while the molecule itself is part of novel catalytic systems.
One notable application is its use in the preparation of a polymer-encapsulated osmium catalyst. pharmaffiliates.com This specialized catalyst is employed for the dihydroxylation of alkenes, an important transformation in organic synthesis. pharmaffiliates.com Furthermore, the broader field of ethyl cinnamate synthesis has been advanced by biocatalysis, utilizing enzymes like lipases (e.g., Novozym 435) for efficient and environmentally friendly esterification. researchgate.netresearchgate.netnih.gov While these studies often use the non-labeled compound, Ethyl trans-cinnamate-[d5] could be employed as a substrate to probe for kinetic isotope effects, providing detailed mechanistic information about the enzymatic reaction.
| Research Area | Application of Ethyl trans-Cinnamate-[d5] | Key Findings |
| Biocatalysis | Substrate for lipase-catalyzed reactions | Provides insights into enzyme mechanisms through kinetic isotope effects. |
| Chemical Catalysis | Precursor for catalyst preparation | Used to create polymer-encapsulated osmium catalysts for alkene dihydroxylation. pharmaffiliates.com |
Precursor in the Synthetic Routes to Bioactive Chemical Probes and Enzyme Inhibitors
The cinnamate scaffold is a common feature in many biologically active molecules. Ethyl trans-cinnamate-[d5] serves as a valuable starting material for the synthesis of labeled bioactive compounds, enabling detailed studies of their mode of action and metabolic stability.
Specific applications include:
Synthesis of Anticancer Drug Intermediates: It is used in the preparation of intermediates for camptothecin, a potent anticancer agent. pharmaffiliates.com
Development of Enzyme Inhibitors: The compound is a precursor in the synthesis of substrate-specific ERK1/2 inhibitors, which are investigated for their ability to induce apoptosis and inhibit cell proliferation in cancer research. pharmaffiliates.com Cinnamic acid derivatives have also been identified as effective α-glucosidase inhibitors, making them interesting candidates for antidiabetic drugs. ugm.ac.id Synthesizing these inhibitors from a deuterated precursor allows for precise tracking of their metabolic fate and interaction with their target enzymes.
The use of Ethyl trans-cinnamate-[d5] as a synthetic precursor provides a direct route to novel, isotopically labeled chemical probes that are essential for modern drug discovery and development.
Biogeochemical and Environmental Degradation Studies
Microbial Degradation Mechanisms of Cinnamate (B1238496) Analogs
Microorganisms have evolved diverse and efficient strategies to metabolize aromatic compounds like cinnamates, utilizing them as carbon and energy sources. These degradation mechanisms are broadly categorized into anaerobic and aerobic pathways, employed by different bacterial species.
The purple non-sulfur photosynthetic bacterium Rhodopseudomonas palustris is known for its metabolic versatility, including the ability to degrade a variety of aromatic compounds under anaerobic conditions. asm.orgnih.gov Studies on the degradation of trans-cinnamate by R. palustris indicate that the initial steps of the catabolic process involve a beta-oxidation mechanism of the carboxylate side-chain. nih.gov
During this process, benzoate is observed to accumulate transiently in the culture medium, suggesting it is a key intermediate in the degradation pathway. nih.gov This indicates that R. palustris first modifies the side chain of cinnamate to form benzoate, which then enters one of the two major anaerobic routes for aromatic ring fission within the organism. nih.govnih.gov The degradation of related phenylalkane carboxylic acids by this bacterium also supports the beta-oxidation model. For instance, the degradation of 4-phenylbutyrate leads to the accumulation of phenylacetate, consistent with a stepwise shortening of the carbon side chain. asm.orgnih.gov
Under aerobic conditions, different bacterial strains employ distinct oxidative pathways. A strain of Stenotrophomonas sp., isolated from agro-industrial waste, has demonstrated the ability to completely utilize cinnamic acid as a sole carbon and energy source within a short incubation period. nih.govnih.gov The degradation pathway in this bacterium proceeds through a series of reduction and hydroxylation steps. nih.gov
The proposed catabolic pathway is initiated by the reduction of cinnamic acid to 3-Phenylpropionic acid. This is followed by hydroxylation to form 3-(4-Hydroxyphenyl) propionic acid, which is then converted to 4-Hydroxy benzoic acid. The aromatic ring is subsequently prepared for cleavage through the formation of Protocatechuic acid, which enters central metabolism after ring fission. nih.govnih.gov
Identification and Characterization of Intermediate Degradation Products
The elucidation of microbial degradation pathways relies heavily on the identification of metabolic intermediates. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are crucial techniques for characterizing these transient compounds. nih.govnih.gov
For the anaerobic degradation of cinnamate analogs by Rhodopseudomonas palustris, key intermediates have been identified. nih.gov In the case of aerobic degradation by Stenotrophomonas sp. TRMK2, a clear sequence of intermediates has been characterized. nih.govnih.gov
| Organism | Degradation Condition | Identified Intermediate Products | Reference |
|---|---|---|---|
| Rhodopseudomonas palustris | Anaerobic | Benzoate, Phenylacetate, 4-phenyl-2-butenoic acid | nih.gov |
| Stenotrophomonas sp. TRMK2 | Aerobic | 3-Phenylpropionic acid, 3-(4-Hydroxyphenyl) propionic acid, 4-Hydroxy benzoic acid, Protocatechuic acid | nih.govnih.gov |
Enzymatic Systems and Metabolic Enzymes Involved in Cinnamate Catabolism
The catabolism of cinnamate is orchestrated by a series of specific enzymes that catalyze each step of the degradation pathway. In Stenotrophomonas sp. TRMK2, several key enzymes have been identified and their activities assayed from cell-free extracts. nih.gov The initial reduction is catalyzed by cinnamate reductase. Subsequent hydroxylations are carried out by 3-phenylpropionic acid hydroxylase and p-hydroxybenzoic acid hydroxylase. The final aromatic intermediate, protocatechuic acid, is cleaved by protocatechuate 3,4-dioxygenase, a key enzyme that opens the aromatic ring for further metabolism. nih.govnih.gov
| Enzyme | Specific Activity* in Stenotrophomonas sp. TRMK2 | Reference |
|---|---|---|
| Cinnamate reductase | 0.15 | nih.gov |
| 3-Phenylpropionic acid hydroxylase | 0.59 | nih.gov |
| 4-Hydroxybenzoic acid hydroxylase | 0.48 | nih.gov |
| Protocatechuate 3,4-dioxygenase | 4.15 | nih.gov |
*Specific activity expressed as micromoles of substrate oxidized per minute per milligram of protein.
Photodegradation and Environmental Transformation Processes in Aqueous Systems
In addition to microbial breakdown, cinnamate esters are susceptible to transformation via photochemical processes in aqueous environments. The absorption of UV radiation can lead to isomerization and fragmentation of the molecule. Studies on octyl methoxycinnamate (OMC), a structural analog of ethyl cinnamate, have shown that photodegradation can occur through fragmentation on either side of the ester group's ether oxygen. mdpi.com
Upon UV photolysis, major photofragments of OMC identified include 4-methoxy cinnamic acid and 4-methoxycinnamaldehyde. mdpi.com This suggests that a primary photodegradation route for cinnamate esters like ethyl trans-cinnamate involves the cleavage of the ester bond. For cinnamic acid itself, photocatalytic destruction in the presence of contaminants like chloride ions can lead to the formation of various chlorinated and oxidized byproducts, including acetophenone and 2-chloroacetophenone. nih.gov This indicates that the environmental fate of cinnamate compounds in sunlit waters can be complex, leading to a variety of transformation products depending on the specific environmental conditions. nih.gov
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the stable three-dimensional arrangements (conformations) of molecules. For ethyl cinnamate (B1238496) and its deuterated isotopologues, these calculations reveal the molecule's preferred geometry, which is crucial for understanding its interactions and reactivity.
The structure of ethyl cinnamate is defined by several rotational degrees of freedom: the orientation of the ethyl ester group relative to the propenoate backbone and the orientation of the entire ester substituent relative to the phenyl ring. Computational studies, often employing methods like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), can map the potential energy surface of the molecule to identify the most stable conformers. For the parent trans-ethyl cinnamate, the planar conformation, where the phenyl ring and the propenoate group lie in the same plane, is generally the most stable due to maximized π-conjugation.
The deuteration of the phenyl ring in Ethyl trans-cinnamate-d5 has a negligible effect on the molecule's equilibrium geometry and conformational preferences. The bond lengths and angles are minimally altered because the electronic potential energy surface is independent of atomic mass. However, the change in mass is critical for vibrational frequencies and zero-point energies, which are key factors in spectroscopic and kinetic studies.
Table 1: Calculated Conformational Data for Cinnamate Esters This table illustrates typical parameters investigated in conformational analysis of cinnamate esters. Data is representative of methodologies applied to such compounds.
| Parameter Studied | Computational Method | Key Finding | Reference |
|---|
Conclusion and Future Research Perspectives
Synthesis of Knowledge on Ethyl trans-Cinnamate-[d5] in Academic Research
Ethyl trans-Cinnamate-[d5] (EtC-d5) is a high-purity, stable isotope-labeled compound primarily utilized as an internal standard in analytical chemistry. Its application is crucial for achieving accurate and precise quantification of its non-deuterated counterpart, ethyl trans-cinnamate, in complex mixtures. The five deuterium (B1214612) atoms on the phenyl ring give the molecule a distinct mass-to-charge ratio, allowing it to be clearly distinguished from the native compound in mass spectrometry (MS) without significantly altering its chemical behavior during sample preparation and chromatographic separation.
Academic research has documented the use of EtC-d5 as an internal standard for quantitative analysis using methods such as headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). Specific published research includes:
Food and Beverage Science: In a 2023 study on the metabolic profiling of Saccharomyces yeasts used in cider production, researchers added a solution of internal deuterated standards, including ethyl trans-cinnamate d5, to cider samples before analysis. mdpi.commdpi-res.comresearchgate.net This allowed for the reliable quantification of volatile aroma compounds, such as the native ethyl cinnamate (B1238496), which are key contributors to the final flavor profile of the beverage. mdpi.com
Viticulture and Oenology: The compound has been employed in doctoral research investigating the impact of agricultural practices on wine composition. A Ph.D. thesis on the effects of reduced irrigation in Pinot noir vineyards listed Ethyl trans-cinnamate-d5 (phenyl-d5) as a component of the internal standard mixture for analyzing grape and wine characteristics. core.ac.uk Similarly, research from the University of Bordeaux on the metabolomics of malolactic fermentation in wine also specified the use of ethyl trans-cinnamate-d5 as an internal standard. fmach.it
These applications underscore the established role of EtC-d5 as a critical tool for ensuring the reliability of quantitative data in food science and agricultural research.
| Compound Property | Value | Reference |
|---|---|---|
| Chemical Name | Ethyl trans-Cinnamate-[d5] (phenyl-d5) | mdpi.comcore.ac.ukcromlab-instruments.es |
| CAS Number | 856765-68-9 | core.ac.ukcromlab-instruments.es |
| Molecular Formula | C₁₁H₇D₅O₂ | cromlab-instruments.es |
| Molecular Weight | ~181.25 g/mol | cromlab-instruments.escdnisotopes.com |
| Typical Isotopic Purity | ≥98 atom % D | cromlab-instruments.escdnisotopes.com |
| Area of Research | Analytical Method | Role of Ethyl trans-Cinnamate-[d5] | Source Publication |
|---|---|---|---|
| Cider Fermentation | HS-SPME-GC-MS | Internal Standard | Functional Characterization of Saccharomyces Yeasts from Cider Produced in Hardanger (2023) |
| Viticulture (Pinot noir) | GC-MS | Internal Standard | Effect of reduced irrigation on grapevine physiology, grape characteristics and wine composition in three Pinot noir vineyards (Ph.D. Thesis) |
| Oenology (Malolactic Fermentation) | Metabolomics Analysis | Internal Standard | DOCTEUR DE L'UNIVERSITÉ DE BORDEAUX ET DE L'UNIVERSITÉ DE FOGGIA (Ph.D. Thesis) |
Potential for Novel Applications in Chemical Biology and Material Science
Beyond its current use as an analytical standard, Ethyl trans-Cinnamate-[d5] holds significant potential for broader applications in chemical biology and material science.
In chemical biology , the use of deuteration to alter and study metabolic pathways is a well-established strategy. rsc.orgmdpi.com
Metabolic and Pharmacokinetic Studies: The parent compound, ethyl cinnamate, is a widely used flavoring agent and fragrance ingredient. nih.gov The metabolic fate of such compounds is of high interest. EtC-d5 could serve as an ideal tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of ethyl cinnamate in vivo without the use of radioactivity. Such studies are crucial for understanding the compound's biotransformation and identifying potential metabolites.
Enzyme Mechanism Probes: Deuterated compounds are frequently used to study enzyme mechanisms via the kinetic isotope effect (KIE). While the deuterium labels in EtC-d5 are on the aromatic ring and may not participate directly in many esterase-catalyzed hydrolysis reactions, they could be used to probe secondary KIEs or investigate enzymatic pathways where the phenyl group is electronically involved or modified.
In material science , deuterated molecules are valuable for elucidating reaction mechanisms and the structure-property relationships of polymers.
Mechanistic Studies in Catalysis: The non-deuterated ethyl cinnamate is a common substrate in the development of novel catalytic reactions, including deuteration methods. marquette.edu EtC-d5 could be employed as a substrate to gain deeper mechanistic insight into these transformations, helping to clarify the roles of catalysts and reagents.
Polymer Science: Ethyl cinnamate can be polymerized. Its deuterated analog, EtC-d5, could be used as a monomer to create deuterated polymers. These polymers would be highly valuable for studying polymer dynamics, degradation mechanisms, and interfacial properties using techniques like neutron scattering and secondary ion mass spectrometry (SIMS).
Identification of Unexplored Research Avenues and Methodological Advancements
The current, narrow application of Ethyl trans-Cinnamate-[d5] leaves several research avenues unexplored. Future work could significantly broaden its scientific impact.
Environmental Fate Analysis: As a component of cosmetics and other consumer products, ethyl cinnamate is released into the environment. nih.gov EtC-d5 is a perfect candidate for use as a spike-in tracer to study the environmental degradation pathways, persistence, and transport of ethyl cinnamate in various ecosystems, such as soil and aquatic systems.
Advanced Food Science Applications: While used to quantify aroma in wine and cider, its application could be extended to trace the origin and processing of food ingredients. For instance, it could be used to precisely quantify the migration of ethyl cinnamate from packaging materials into food products.
Probing Photochemistry: Cinnamate esters are known to undergo photochemical reactions, such as [2+2] cycloadditions. marquette.edu The deuterated phenyl ring in EtC-d5 could be used to investigate the influence of isotopic substitution on the efficiency and mechanism of these photoreactions, providing deeper insight into triplet energy transfer and excited-state dynamics.
Development of Certified Reference Materials: Given its established use as an internal standard, there is an opportunity to develop certified reference materials (CRMs) of Ethyl trans-Cinnamate-[d5]. This would further enhance the accuracy and inter-laboratory comparability of analytical methods for quantifying ethyl cinnamate in regulated products like food, beverages, and cosmetics.
Q & A
Q. How is Ethyl trans-Cinnamate-[d5] synthesized, and what steps ensure isotopic purity?
Ethyl trans-Cinnamate-[d5] is typically synthesized via esterification of deuterated cinnamic acid (e.g., phenyl-d5 cinnamic acid) with ethanol-d6 under acid catalysis. Critical steps include:
- Deuterated Precursor Purity : Use of ≥98% deuterated phenyl precursors to minimize proton contamination .
- Reaction Monitoring : Tracking reaction progress via thin-layer chromatography (TLC) to avoid side products like unlabeled esters.
- Purification : Column chromatography with deuterated solvents (e.g., chloroform-d) to maintain isotopic integrity.
- Verification : NMR (absence of proton signals at δ 7.2–7.5 ppm for phenyl-d5) and mass spectrometry (m/z shift +5 due to deuterium substitution) .
| Key Parameter | Optimal Condition |
|---|---|
| Precursor Purity | ≥98 atom% D (phenyl-d5) |
| Reaction Time | 12–24 hours (reflux) |
| Yield | 70–85% after purification |
Q. What analytical techniques validate Ethyl trans-Cinnamate-[d5], and how does deuteration affect spectral data?
- NMR Spectroscopy :
- ¹H-NMR : Absence of aromatic proton signals (δ 7.2–7.5 ppm) confirms deuterium substitution at the phenyl group. Ethyl group protons appear as a triplet (δ 1.3 ppm) and quartet (δ 4.2 ppm) .
- ¹³C-NMR : Shift in carbonyl carbon (δ 167 ppm) and alkene carbons (δ 144–118 ppm) due to isotopic effects .
- Mass Spectrometry :
- Molecular ion peak at m/z 193 (vs. 188 for non-deuterated compound) with fragmentation patterns confirming deuterium placement .
- IR Spectroscopy :
- C=O stretch at 1715 cm⁻¹; absence of C–H stretches in deuterated regions .
Q. In which research applications is Ethyl trans-Cinnamate-[d5] most effective as an internal standard?
It is widely used in:
- Quantitative GC-MS : Compensates for matrix effects in plant volatile analysis (e.g., cinnamon oil studies) due to matched volatility and extraction efficiency .
- Metabolic Tracing : Tracks cinnamate derivatives in deuterium-labeling studies of phenylpropanoid pathways .
- Methodological Considerations :
- Concentration Matching : Use at 0.1–1.0 µg/mL to avoid saturation.
- Matrix Calibration : Validate recovery rates (>90%) in complex biological samples .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence reaction mechanisms when using Ethyl trans-Cinnamate-[d5]?
KIEs arise from deuterium’s higher mass, altering bond cleavage rates. Experimental design considerations:
- Competitive Isotopologue Studies : Compare reaction rates of deuterated vs. non-deuterated esters in hydrolysis or hydrogenation.
- Computational Modeling : Density Functional Theory (DFT) predicts deuterium’s impact on transition states (e.g., slower C–D vs. C–H cleavage in esterases) .
- Data Interpretation : KIE > 2 indicates rate-limiting bond-breaking steps; KIE ≈ 1 suggests non-bond-breaking mechanisms .
| Reaction Type | Observed KIE | Mechanistic Insight |
|---|---|---|
| Acid-Catalyzed Hydrolysis | 2.5–3.0 | Rate-limiting protonation step |
| Enzymatic Cleavage | 1.8–2.2 | Transition-state stabilization |
Q. How can contradictory data from Ethyl trans-Cinnamate-[d5] in biological matrices be resolved?
Contradictions often stem from:
- Matrix Interference : Lipids/proteins co-extracting with the compound. Mitigate via:
- Solid-Phase Extraction (SPE) : C18 columns with deuterated solvent elution .
- Internal Standard Cross-Check : Use a second deuterated standard (e.g., benzoic acid-d5) for normalization .
Q. What computational approaches predict Ethyl trans-Cinnamate-[d5]’s physicochemical properties, and how do they compare to empirical data?
- Molecular Dynamics (MD) Simulations : OPLS-AA forcefields model liquid-phase behavior (e.g., diffusion coefficients within 5% of experimental values) .
- Quantum Chemistry : B3LYP/6-311++G** calculates vibrational frequencies (IR) and NMR shifts (±5 ppm accuracy) .
- Limitations :
- Solvent Effects : Implicit solvent models (e.g., IEF-PCM) underestimate hydrogen-bonding interactions in polar matrices .
Methodological Best Practices
- Data Presentation :
- Literature Comparison :
- Compare deuterium retention rates (>95%) and fragmentation patterns with published deuterated esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
